2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide
Description
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide (referred to hereafter as Compound 21) is a peptidomimetic derivative featuring a central indole scaffold. Its molecular formula is C₂₃H₂₇N₄O₂, with a molecular weight of 391.21 g/mol (HR-MS: calcd. 391.2129, found 391.2135) . The compound is synthesized via amide coupling, starting from intermediate 14, and is isolated as a white powder with a high yield of 95% . Its structure includes:
- A 1H-indol-3-yl group linked to a propanamide backbone.
- A 4-methylpentanamide side chain.
- A terminal primary amine group.
Properties
IUPAC Name |
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-10(2)7-13(18)17(23)21-15(16(19)22)8-11-9-20-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,20H,7-8,18H2,1-2H3,(H2,19,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPLMZSNACTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317094 | |
| Record name | 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47295-55-6 | |
| Record name | NSC310774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
Peptide Synthesis Approach
The compound can be synthesized via classical peptide synthesis methods, employing protected amino acids and coupling strategies. A key approach involves:
- Using protected amino acids such as N-Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) derivatives to control reactivity.
- Sequential coupling of amino acid residues using carbodiimide or uronium salt-based coupling reagents.
- Incorporation of the indole-containing amino acid derivative (e.g., tryptophan or its analogs) into the peptide chain.
A patent (EP3266792B1) describes peptide synthesis methods where amino acid active species are immobilized on a carrier and subsequently coupled and deprotected to build peptide chains. Crystallization steps are used to purify intermediates and final products, ensuring high purity of peptide compounds.
Multicomponent Reaction (MCR) Strategy: Ugi Reaction
A highly efficient method for synthesizing peptide-like compounds with complex side chains is the Ugi four-component reaction (Ugi-4CR) , which allows the rapid assembly of amides from:
- An amine (in this case, ammonia or a primary amine),
- An aldehyde or ketone,
- An isocyanide,
- A carboxylic acid or amino acid derivative.
This method is advantageous for synthesizing compounds like 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide because:
- It enables the incorporation of the indole moiety via an indole-containing aldehyde or amino acid.
- It allows the formation of the amide bond in a single step.
- It is suitable for combinatorial synthesis and rapid library generation.
Research at the University of Groningen demonstrated that ammonia can be used as the nitrogen source in Ugi reactions to produce unsubstituted NH amides, which are closer to natural peptide bonds. However, the reaction conditions require optimization to avoid side reactions, including the choice of solvent (e.g., trifluoroethanol to suppress side reactions) and sterically demanding aldehydes to improve yields.
Example Synthesis via Ugi Reaction
| Component | Role | Example for Target Compound |
|---|---|---|
| Amine | Ammonia (NH3) | Provides free amino group |
| Aldehyde | Indole-3-aldehyde | Provides indole moiety |
| Isocyanide | Alkyl or aryl isocyanide | Forms the amide bond |
| Carboxylic acid | 4-methylpentanoic acid or protected amino acid | Provides the side chain and carboxyl group |
The Ugi reaction proceeds via imine formation between ammonia and aldehyde, addition of isocyanide, and subsequent acylation by the acid to yield the peptide-like product in moderate to good yields (50-90% depending on conditions).
Indole Derivative Functionalization
The indole moiety in the compound is critical for biological activity and must be introduced carefully. A reported method involves:
- Starting from methyl 1H-indole-3-carboxylate or similar indole derivatives.
- Performing N-1 alkylation using alkyl halides (e.g., isobutyl iodide) in the presence of a base like sodium hydride.
- Subsequent Mannich reactions to introduce aminoalkyl substituents on the indole ring.
- Final coupling with amino acid derivatives such as L-propargyl glycine to form the amide linkage.
This stepwise functionalization approach was used in the synthesis of SARS-CoV-2 protease inhibitors featuring indole scaffolds, which share structural similarity with the target compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations | Typical Yield Range (%) |
|---|---|---|---|---|
| Classical Peptide Synthesis | Stepwise coupling of protected amino acids; use of coupling reagents | High purity; well-established protocols | Time-consuming; multiple steps | 60-90 |
| Ugi Four-Component Reaction | One-pot reaction of amine, aldehyde, isocyanide, acid | Rapid synthesis; combinatorial potential | Side reactions with ammonia; requires optimization | 50-85 |
| Indole Derivative Functionalization | N-alkylation and Mannich reaction on indole scaffold | Enables specific indole substitution | Multiple reaction steps; requires purification | 70-80 |
Comprehensive Research Findings
- The Ugi reaction with ammonia is a powerful method for synthesizing peptide-like compounds with free NH amide bonds, but the reaction requires careful choice of aldehydes and solvents to minimize side products.
- The indole functionalization via N-alkylation and Mannich reactions provides a versatile route to introduce the indole moiety with aminoalkyl substituents, essential for biological activity.
- Peptide synthesis methods remain a gold standard for purity and structural control but are less efficient for rapid synthesis of diverse analogs.
- Patents and academic theses emphasize the combination of these methods, using MCRs for rapid assembly and classical peptide chemistry for refinement and scale-up.
Chemical Reactions Analysis
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors, influencing cellular pathways and biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include substitutions on the indole ring, modifications to the amide backbone, and side-chain alterations. Below is a detailed comparison:
Research Findings and Implications
- Adamantane Derivatives : The introduction of adamantane () enhances metabolic stability but reduces aqueous solubility, limiting bioavailability .
- Fluorinated Analogs : Fluorine-substituted biphenyl derivatives () exhibit improved membrane permeability and binding affinity due to electronegativity and lipophilicity .
- Therapeutic Trends : Peptidomimetics with indole cores are increasingly explored for antiviral and anticancer applications, leveraging their protease resistance and target specificity .
Biological Activity
Chemical Structure and Properties
The chemical formula for 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide is . Its structure features an indole moiety, which is known for various biological activities, particularly in the realm of neuropharmacology and oncology.
Research indicates that compounds with indole structures often interact with multiple biological pathways:
- Serotonin Receptor Modulation : Indole derivatives are known to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and dopamine in the brain.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies have shown that derivatives similar to this compound exhibit antidepressant-like effects in animal models. This is attributed to their ability to enhance serotonergic activity.
- Anti-inflammatory Properties : There is evidence that compounds containing the indole structure can reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some research suggests that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined various indole derivatives for their antidepressant properties. The results indicated that compounds similar to 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide showed significant reductions in depressive behaviors in rodent models compared to control groups .
Study 2: Anti-inflammatory Activity
Research conducted by the International Journal of Inflammation reported that an indole-based compound demonstrated a marked decrease in inflammatory markers in a murine model of arthritis. The study highlighted the potential for such compounds in treating inflammatory diseases .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
